

BMS-986224: A Selective Apelin Receptor (APJ) Agonist for Cardiovascular Applications

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Compound of Interest

Compound Name: BMS-986224

Cat. No.: B6602765

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **BMS-986224** is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It was developed as a potential therapeutic agent for heart failure.[1] The endogenous ligand for APJ is apelin, a peptide with beneficial cardiovascular effects, including increased cardiac contractility and vasodilation.[3][4] However, the therapeutic utility of native apelin is limited by its short half-life.[3][5] **BMS-986224** was designed to mimic the pharmacological actions of apelin with an improved pharmacokinetic profile suitable for chronic oral administration.[3][6] This document provides a comprehensive technical overview of **BMS-986224**, including its mechanism of action, preclinical data, experimental protocols, and associated signaling pathways. Although investigated in Phase 1 clinical trials, its development was discontinued.[7][8]

Mechanism of Action and In Vitro Pharmacology

BMS-986224 acts as a high-affinity agonist at the APJ receptor, demonstrating a binding and signaling profile remarkably similar to the most active endogenous apelin fragment, (Pyr1) apelin-13.[3][5] Preclinical studies have shown that **BMS-986224** is highly selective for the APJ receptor with no significant off-target activity at other cardiovascular GPCRs.[3]

Binding Affinity

BMS-986224 exhibits potent binding to the APJ receptor across multiple species. Radioligand binding assays have demonstrated its high affinity, comparable to that of the endogenous ligand.[3][6]

Table 1: Comparative Binding Affinity (Ki) of **BMS-986224** and (Pyr1) apelin-13 for the APJ Receptor

Species	BMS-986224 Ki (nmol/L)	(Pyr1) apelin-13 Ki (nmol/L)
Human	0.074[9]	0.169[9]
Rat	0.049[9]	0.064[9]
Monkey	Data not available	Data not available
Dog	Data not available	Data not available

Source: Gargalovic P, et al.

Circ Heart Fail. 2021.[3]

Functional Activity

BMS-986224 effectively mimics the intracellular signaling cascades initiated by (Pyr1) apelin-13 upon APJ receptor activation. This includes G protein-dependent pathways and β -arrestin recruitment.[3][6] Studies in HEK293 cells and human induced pluripotent stem cell-derived cardiomyocytes have confirmed that **BMS-986224** does not exhibit significant signaling bias compared to (Pyr1) apelin-13.[3][5]

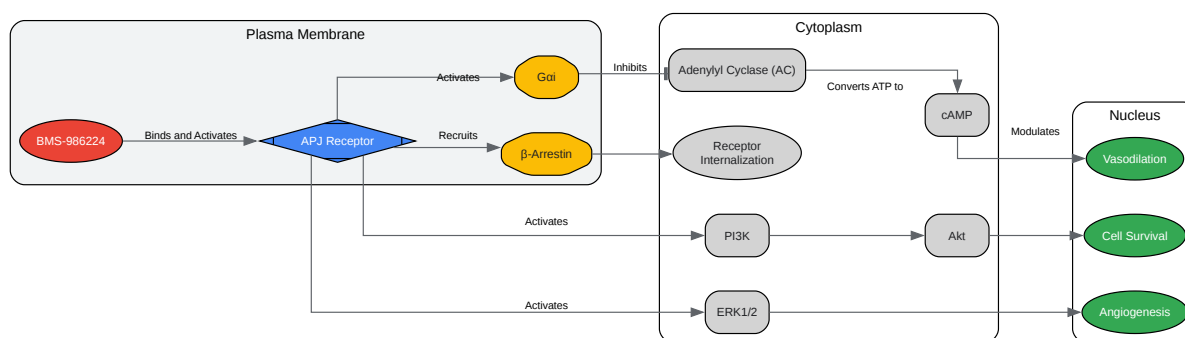
Table 2: In Vitro Functional Potency (EC50) of **BMS-986224** at the Human APJ Receptor

Assay	BMS-986224 EC50 (nmol/L)	(Pyr1) apelin-13 EC50 (nmol/L)	Cell Line
cAMP Inhibition	0.02[6]	0.05[6]	HEK293 ZF
β-Arrestin Recruitment	See Figure 2	See Figure 2	CHO-K1
ERK Phosphorylation	See Figure 2	See Figure 2	HEK293 ZF
Receptor Internalization	See Figure 2	See Figure 2	HEK293 ZF

Source: Gargalovic P,
et al. Circ Heart Fail.
2021.[3][6]

Signaling Pathways

Activation of the APJ receptor by **BMS-986224** triggers multiple downstream signaling pathways that are crucial for its cardiovascular effects. These pathways are primarily mediated through the coupling of the receptor to inhibitory G proteins (G_{ai}).[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)APJ Receptor Signaling Pathway for **BMS-986224**

In Vivo Preclinical Studies

The efficacy of **BMS-986224** has been evaluated in rodent models, where it demonstrated beneficial cardiovascular effects consistent with APJ receptor agonism.

Acute Hemodynamic Effects in Anesthetized Rats

In anesthetized, instrumented rats, short-term infusion of **BMS-986224** resulted in a dose-dependent increase in cardiac output and stroke volume, with minimal impact on heart rate and mean arterial pressure.[3][5] These effects were comparable to those observed with (Pyr1) apelin-13 and distinct from the β -adrenergic agonist dobutamine, which typically increases heart rate.[3]

Table 3: Acute Hemodynamic Effects of **BMS-986224** Infusion in Anesthetized Rats

Parameter	Change with BMS-986224	Change with (Pyr1) apelin-13	Change with Dobutamine
Cardiac Output	Increased (10-15%)[3]	Increased (similar to BMS-986224)[3]	Increased
Stroke Volume	Increased[5]	Increased	Increased
Heart Rate	No significant change[3]	No significant change[3]	Increased
Mean Arterial Pressure	Minimal change[3]	Minimal change	Variable

Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3][5]

Chronic Efficacy in a Rat Model of Heart Failure

In the renal hypertensive rat (RHR) model, which mimics certain aspects of heart failure with cardiac hypertrophy and reduced cardiac output, chronic oral administration of **BMS-986224** led to sustained improvements in cardiac function.[3]

Table 4: Effects of Chronic Oral **BMS-986224** Administration in the RHR Model

Parameter	Effect of BMS-986224
Stroke Volume	Increased to levels of healthy animals[3]
Cardiac Output	Increased to levels of healthy animals[3]
Cardiac Hypertrophy	No prevention[3]
Cardiac Fibrosis	No prevention[3]
Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3]	

Notably, the effects of **BMS-986224** on cardiac function were independent of blood pressure reduction and did not prevent adverse cardiac remodeling (hypertrophy and fibrosis), distinguishing its mechanism from that of renin-angiotensin system inhibitors like enalapril.[3][6]

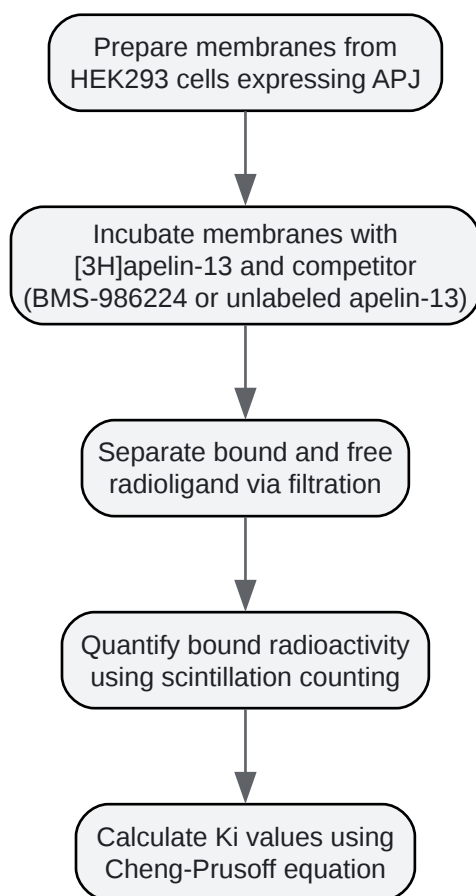
Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical characterization of **BMS-986224**.

Radioligand Binding Assays

- Objective: To determine the binding affinity (K_i) of **BMS-986224** for the APJ receptor.
- Method:
 - Cell membranes were prepared from HEK293 cells stably expressing human, monkey, dog, or rat APJ receptors.
 - Membranes were incubated with a fixed concentration of [3H]apelin-13 and increasing concentrations of unlabeled **BMS-986224** or (Pyr1) apelin-13.

- The reaction was incubated to allow for competitive binding.
- Bound and free radioligand were separated by filtration.
- Radioactivity of the filters was measured by liquid scintillation counting.
- K_i values were calculated using the Cheng-Prusoff equation.[3]



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Radioligand Binding Assay Workflow

cAMP Inhibition Assay

- Objective: To measure the functional potency (EC_{50}) of **BMS-986224** in inhibiting adenylyl cyclase activity.
- Method:

- HEK293 cells expressing the APJ receptor were pre-treated with forskolin to stimulate cAMP production.
- Cells were then treated with varying concentrations of **BMS-986224** or (Pyr1) apelin-13.
- Intracellular cAMP levels were measured using a suitable detection kit (e.g., HTRF-based).
- EC50 values were determined from the concentration-response curves.[\[3\]](#)[\[12\]](#)

β-Arrestin Recruitment Assay

- Objective: To assess the ability of **BMS-986224** to promote the recruitment of β-arrestin to the APJ receptor.
- Method:
 - A cell-based assay, such as the PathHunter assay (DiscoverRx), was used. This typically involves CHO-K1 cells co-expressing the APJ receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementary enzyme fragment.
 - Upon agonist stimulation, the interaction of β-arrestin with the receptor brings the enzyme fragments together, forming an active enzyme.
 - The enzyme activity, which is proportional to β-arrestin recruitment, was measured using a chemiluminescent substrate.
 - EC50 values were derived from the dose-response data.[\[3\]](#)[\[13\]](#)

ERK Phosphorylation Assay

- Objective: To quantify the activation of the MAPK/ERK signaling pathway by **BMS-986224**.
- Method:
 - HEK293 cells expressing the APJ receptor were serum-starved and then stimulated with different concentrations of **BMS-986224** or (Pyr1) apelin-13 for a defined period.

- Cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were determined by an immunoassay (e.g., ELISA or Western blot).
- The ratio of pERK to total ERK was calculated to determine the extent of pathway activation.
- EC50 values were obtained from the concentration-response curves.[3]

Clinical Development

BMS-986224 entered a Phase 1 clinical trial (NCT03281122) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart failure with reduced ejection fraction.[14][15] This study was a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial.[14] However, the trial was terminated, and the clinical development of **BMS-986224** was discontinued.[7]

Conclusion

BMS-986224 is a well-characterized, potent, and selective small-molecule agonist of the APJ receptor. Preclinical studies have demonstrated its ability to replicate the beneficial cardiovascular effects of the endogenous apelin peptide with the advantage of oral bioavailability.[3][6] It enhances cardiac function by increasing cardiac output and stroke volume without significantly affecting heart rate.[3][5] The comprehensive in vitro and in vivo data available for **BMS-986224** provide a valuable foundation for understanding the therapeutic potential and mechanism of action of APJ receptor agonists in the context of cardiovascular disease, particularly heart failure. Despite the discontinuation of its clinical development, the information gathered on **BMS-986224** remains a significant resource for researchers in the field.

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